molecular formula C19H21N5OS B5113070 N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

Cat. No.: B5113070
M. Wt: 367.5 g/mol
InChI Key: ZSHMMCYCTHNECZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a cyclohexyl group, a naphthalene ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the naphthalene and cyclohexyl groups. Common synthetic routes include:

    Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction.

    Cyclohexyl Group Addition: The cyclohexyl group is often added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on scaling up the laboratory synthesis while maintaining the purity and integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylnaphthalen-2-amine: Similar structure but lacks the tetrazole moiety.

    N-cyclohexyl-2-benzothiazole sulphonamide: Contains a benzothiazole ring instead of a naphthalene ring.

Uniqueness

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-18(20-15-9-2-1-3-10-15)13-26-19-21-22-23-24(19)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15H,1-3,9-10,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHMMCYCTHNECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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